molecular formula C9H13ClN2 B1414823 4-Chloro-3-[(dimethylamino)methyl]aniline CAS No. 697305-72-9

4-Chloro-3-[(dimethylamino)methyl]aniline

Cat. No.: B1414823
CAS No.: 697305-72-9
M. Wt: 184.66 g/mol
InChI Key: CMEATEQCIZPULA-UHFFFAOYSA-N
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Description

4-Chloro-3-[(dimethylamino)methyl]aniline, with the molecular formula C9H13ClN2 and a molecular weight of 184.67, is an aromatic amine compound featuring a chloro substituent and a dimethylaminomethyl group on its benzene ring . This structure classifies it as a dimethylamine (DMA) derivative, a class known for its significant potential in medicinal chemistry . DMA derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties, making them valuable scaffolds in drug discovery . The dimethylamino group is an electron-donating group that can enhance a molecule's water solubility and bioavailability, which are critical parameters in the development of effective pharmaceutical agents . Researchers utilize this compound as a key building block in the synthesis of more complex molecules for investigating new therapeutic applications. It is imperative to handle this material with care. It is classified with the hazard statements H302, H312, H332, and H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . Please consult the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Keep the product in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-chloro-3-[(dimethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEATEQCIZPULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697305-72-9
Record name 4-chloro-3-[(dimethylamino)methyl]aniline
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Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Chloro-3-[(dimethylamino)methyl]aniline serves as a critical building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Reductive Amination: This method involves the reaction of 4-chloro-3-methylbenzaldehyde with dimethylamine in the presence of reducing agents like sodium cyanoborohydride.
  • Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.

The compound's reactivity makes it valuable in developing novel compounds with potential applications in pharmaceuticals and materials science.

Biological Applications

Research in Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is particularly noted for:

  • Antidepressant Synthesis: The compound is utilized in synthesizing antidepressant molecules through metal-catalyzed procedures, contributing to the development of dual-target antidepressants.
  • Enzyme Inhibition Studies: It plays a role in studying enzyme inhibitors and receptor binding assays, which are crucial for understanding drug interactions and pharmacodynamics.

Industrial Applications

Dyes and Pigments Production
this compound is employed in producing dyes and pigments due to its vibrant color properties and stability. Its ability to form complexes with metal ions also opens avenues for creating novel materials with unique characteristics.

Case Study 1: Antidepressant Development

In a recent study, researchers utilized this compound to synthesize novel antidepressant candidates. The study highlighted its effectiveness in multi-target approaches, demonstrating promising results in preclinical trials.

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that this compound could potentially alter the metabolism of various drugs, suggesting implications for drug safety and efficacy.

Mechanism of Action

The mechanism by which 4-Chloro-3-[(dimethylamino)methyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound's ability to bind to these targets, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
4-Chloro-3-[(dimethylamino)methyl]aniline –Cl (C4), –CH₂N(CH₃)₂ (C3) C₉H₁₂ClN₂ 184.66 Pharmaceutical intermediates, ligands
4-Chloro-3-methylaniline –Cl (C4), –CH₃ (C3) C₇H₈ClN 141.60 Dye synthesis, agrochemicals
4-Chloro-3-nitroaniline –Cl (C4), –NO₂ (C3) C₆H₅ClN₂O₂ 172.57 Explosives, dye precursors
4-Chloro-3-methoxyaniline –Cl (C4), –OCH₃ (C3) C₇H₈ClNO 157.60 Liquid crystals, photochromic materials
4-[2-(Dimethylamino)ethyl]aniline –Cl (C4), –CH₂CH₂N(CH₃)₂ (C3) C₁₀H₁₅ClN₂ 198.70 Basic building block for drug design
4-Chloro-N-[4-(dimethylamino)benzylidene]aniline –Cl (C4), –N=CH–C₆H₄N(CH₃)₂ (C3) C₁₅H₁₄ClN₃ 271.75 Nonlinear optical (NLO) materials

Physicochemical Properties

The substituents significantly influence solubility, basicity, and reactivity:

  • Basicity: The dimethylaminomethyl group enhances basicity (pKa ~9–10) compared to methyl (–CH₃, pKa ~4–5) or nitro (–NO₂, pKa ~1–2) groups due to the electron-donating nature of –N(CH₃)₂ .
  • Solubility: The tertiary amine in this compound improves solubility in polar solvents (e.g., methanol, acidic aqueous media) via protonation, whereas nitro or methoxy derivatives are less soluble .
  • Thermal Stability: Nitro-substituted analogs (e.g., 4-Chloro-3-nitroaniline) exhibit higher melting points (~99–101°C) due to strong intermolecular interactions, while dimethylaminomethyl derivatives typically melt at lower temperatures (<100°C) .

Biological Activity

4-Chloro-3-[(dimethylamino)methyl]aniline, with the molecular formula C9H13ClN2C_9H_{13}ClN_2 and a molecular weight of 184.66 g/mol, is an organic compound belonging to the class of halogenated anilines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, materials science, and biological studies.

Chemical Structure and Properties

The presence of a chloro group and a dimethylamino group in its structure significantly influences its chemical reactivity and biological activity. The chloro substituent is located at the meta position relative to the dimethylamino group, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC9H13ClN2C_9H_{13}ClN_2
Molecular Weight184.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of neurotransmitter pathways and influence signal transduction processes. The compound's amine group allows for hydrogen bonding with active sites on proteins, which may enhance its pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that halogenated anilines can inhibit bacterial growth and possess antifungal activities, suggesting potential applications in treating infections .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Neuropharmacological Activity

Given its structural characteristics, this compound may also influence neurological pathways. Its ability to cross the blood-brain barrier (BBB) has been suggested based on permeability assays, indicating that it could be explored for neuropharmacological applications .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various halogenated anilines found that this compound exhibited significant inhibitory effects against specific bacterial strains, demonstrating its potential as an antimicrobial agent.
  • Neuropharmacology : In vitro assays showed that compounds with similar structures can affect neurotransmitter release, suggesting that this compound might influence synaptic transmission and could be investigated for neuroprotective effects.
  • Inflammation Modulation : Experimental data indicated that this compound could reduce pro-inflammatory cytokine levels in cell cultures, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
4-Chloro-2-[(dimethylamino)methyl]anilineC9H13ClN2C_9H_{13}ClN_2Chloro group at a different position
3-Chloro-4-[(dimethylamino)methyl]anilineC9H13ClN2C_9H_{13}ClN_2Similar amine functionality
N,N-Dimethyl-p-toluidineC9H13NC_9H_{13}NLacks halogen; simpler structure

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-[(dimethylamino)methyl]aniline, and how can purity be maximized?

Methodological Answer: The synthesis typically involves alkylation or Mannich reactions. For example, reacting 4-chloroaniline derivatives with formaldehyde and dimethylamine under acidic conditions can yield the target compound . Key considerations include:

  • Reaction conditions: Temperature (40–60°C) and pH control (using HCl or H₂SO₄) to prevent side reactions like over-alkylation.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
  • Analytical validation: Use HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Advanced spectroscopic and computational methods are critical:

  • X-ray crystallography: Resolve crystal packing and confirm substituent positions (e.g., dimethylamino group orientation) .
  • DFT calculations: Analyze electron density maps to predict reactive sites (e.g., amino group nucleophilicity, chloro group electrophilicity) .
  • Mass spectrometry: High-resolution ESI-MS to verify molecular weight (C₉H₁₁ClN₂, [M+H]⁺ = 189.0682) and fragmentation patterns .

Advanced Research Questions

Q. How do structural analogs of this compound influence its biological activity, and what mechanistic insights exist?

Methodological Answer: Comparative studies with analogs (e.g., 4-chloro-2-[(dimethylamino)methyl]aniline) reveal structure-activity relationships:

  • Antifungal activity: Substituting the chloro group with trifluoromethyl enhances activity against Candida albicans (MIC₅₀ reduction from 32 µg/mL to 8 µg/mL) .
  • Mechanistic studies: The dimethylamino group facilitates membrane penetration, while the chloro group disrupts fungal ergosterol biosynthesis (confirmed via LC-MS metabolic profiling) .
  • In vivo models: Zebrafish toxicity assays (LD₅₀ > 100 mg/kg) prioritize analogs with lower cytotoxicity .

Q. How can contradictory data on the antitumor efficacy of this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from assay variability or metabolic instability. Mitigation strategies include:

  • Standardized assays: Use identical cell lines (e.g., HepG2 for liver cancer) and protocols (MTT assay, 48-hour exposure).
  • Metabolic stability testing: Microsomal incubation (human liver microsomes, NADPH cofactor) to identify unstable derivatives .
  • Dose-response modeling: Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to account for batch-to-batch variability .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular docking: AutoDock Vina to predict binding affinities with biological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
  • Reactivity descriptors: Calculate Fukui indices (Gaussian 09) to identify nucleophilic (amino group) and electrophilic (chloro group) sites .
  • Kinetic modeling: Simulate reaction pathways (CHEMKIN) for optimizing catalytic conditions (e.g., Pd-catalyzed cross-coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-[(dimethylamino)methyl]aniline
Reactant of Route 2
4-Chloro-3-[(dimethylamino)methyl]aniline

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